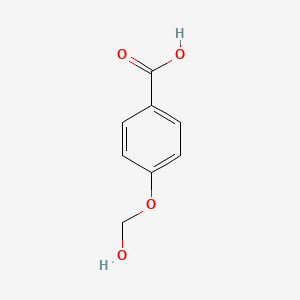

4-Hydroxy-ar-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-ar-methoxybenzoic acid, also known as vanillic acid, is a naturally occurring phenolic acid found in various plants and fruits. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in various fields such as food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-ar-methoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of vanillin, which is derived from lignin or eugenol. The oxidation process typically uses reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of renewable resources. This biotechnological approach utilizes genetically engineered microorganisms to convert substrates like glucose into the desired product. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-ar-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce compounds like vanillin or vanillic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

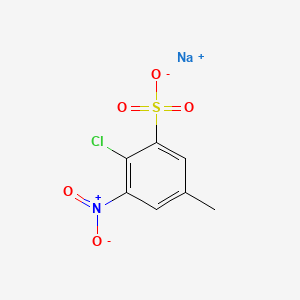

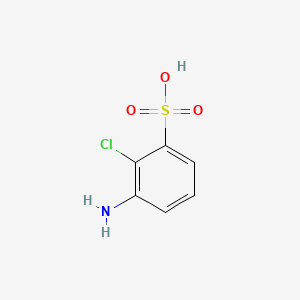

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products Formed

Oxidation: Vanillin, vanillic acid

Reduction: Vanillyl alcohol, vanillin

Substitution: Halogenated vanillic acids, nitrovanillic acids, sulfonated vanillic acids

Applications De Recherche Scientifique

4-Hydroxy-ar-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various aromatic compounds and polymers.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

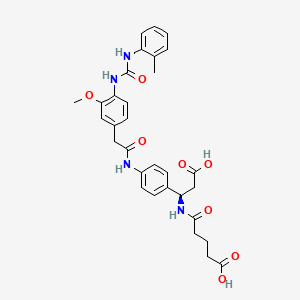

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the production of food additives, preservatives, and flavoring agents.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-ar-methoxybenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparaison Avec Des Composés Similaires

4-Hydroxy-ar-methoxybenzoic acid is similar to other hydroxybenzoic acids, such as:

Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.

p-Hydroxybenzoic Acid: Used in the production of parabens, which are common preservatives.

Protocatechuic Acid: Exhibits strong antioxidant and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its dual functional groups (hydroxyl and methoxy), which enhance its reactivity and make it a versatile compound for various applications. Its natural occurrence and relatively simple synthesis also contribute to its widespread use .

Propriétés

Numéro CAS |

108548-69-2 |

|---|---|

Formule moléculaire |

C8H8O4 |

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

4-(hydroxymethoxy)benzoic acid |

InChI |

InChI=1S/C8H8O4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4,9H,5H2,(H,10,11) |

Clé InChI |

UOFQNDPLYKPNRC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)OCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.